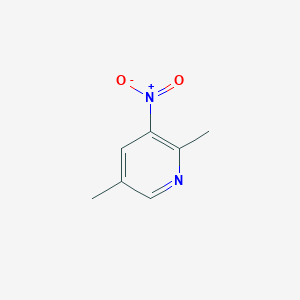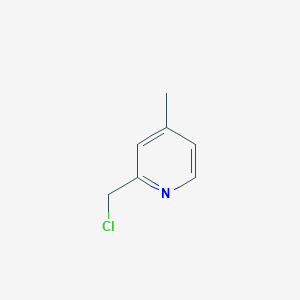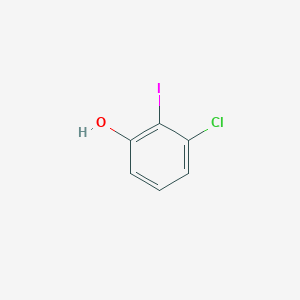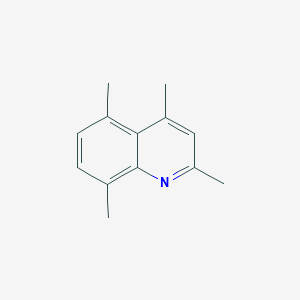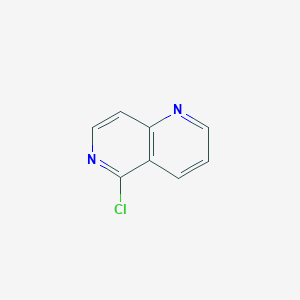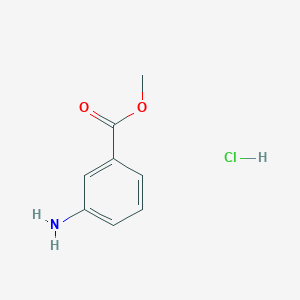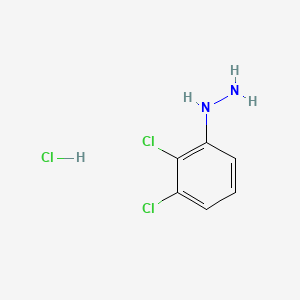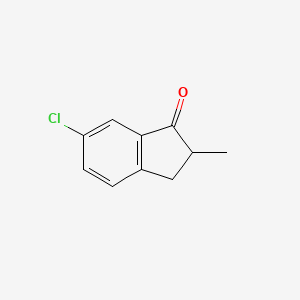
Benzoyloxypropyltriméthoxysilane
Vue d'ensemble
Description
Benzoyloxypropyltrimethoxysilane is a useful research compound. Its molecular formula is C13H20O5Si and its molecular weight is 284.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoyloxypropyltrimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyloxypropyltrimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et modification des polymères
Le Benzoyloxypropyltriméthoxysilane est utilisé dans la synthèse des polymères, où il agit comme un agent de réticulation pour modifier les chaînes polymères. Cette modification peut améliorer les propriétés des polymères, telles que l'augmentation de la stabilité thermique, de la résistance mécanique et de la résistance chimique . Le composé est particulièrement utile dans les réactions d'hydrosilylation, qui sont essentielles à la production de silanes et de siloxanes fonctionnels avec des rendements élevés et une stéréosélectivité .
Applications biomédicales
Dans le domaine biomédical, le this compound contribue au développement de polymères biomédicaux. Ces polymères ont des applications dans l'administration de médicaments thérapeutiques, la détection et le diagnostic des maladies, la biosensibilité, la médecine régénérative et le traitement des maladies . La capacité du composé à former des revêtements biocompatibles sur les surfaces en fait un élément précieux pour la création de dispositifs et d'implants médicaux avec des performances et une longévité améliorées .
Fonctionnalisation de surface
Le composé est essentiel dans les techniques de fonctionnalisation de surface, où il est utilisé pour modifier les propriétés de surface des matériaux. Cela comprend la création de surfaces hydrophobes ou hydrophiles, qui peuvent être appliquées dans diverses industries, notamment les textiles, l'électronique et la fabrication automobile .
Adhésifs et mastics
Le this compound est un ingrédient clé dans la formulation des adhésifs et des mastics. Il procure des propriétés d'adhésion améliorées, en particulier dans les produits à base de silicone, et améliore la durabilité et la résistance environnementale de l'adhésif ou du mastic .
Revêtements et peintures
Le composé est également utilisé dans la production de revêtements et de peintures. Il contribue à améliorer l'adhésion du revêtement au substrat et confère des propriétés supplémentaires telles que la résistance aux UV, à l'eau et aux produits chimiques .
Matériaux composites
Dans la production de matériaux composites, le this compound est utilisé pour traiter les charges et les renforts. Ce traitement améliore la compatibilité des charges avec la matrice polymère, ce qui donne des composites avec de meilleures propriétés mécaniques et une meilleure durabilité .
Propriétés
IUPAC Name |
3-trimethoxysilylpropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWOBSAALCFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504116 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76241-02-6 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?
A1: Benzoyloxypropyltrimethoxysilane acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


